molecular formula C8H15NO B2594432 5-Azaspiro[3.4]octan-6-ylmethanol CAS No. 1784389-88-3

5-Azaspiro[3.4]octan-6-ylmethanol

Cat. No.: B2594432
CAS No.: 1784389-88-3
M. Wt: 141.214
InChI Key: RQZQODJMAPNUOW-UHFFFAOYSA-N
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Description

5-Azaspiro[3.4]octan-6-ylmethanol: is a chemical compound with the molecular formula C₈H₁₅NO. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.

Scientific Research Applications

Chemistry: 5-Azaspiro[3.4]octan-6-ylmethanol is used as a building block in organic synthesis due to its unique spirocyclic structure. It serves as a precursor for the synthesis of more complex molecules .

Biology: In biological studies, this compound is investigated for its potential interactions with biological macromolecules. Its structural features make it a candidate for studying enzyme inhibition and receptor binding .

Medicine: The compound is explored in drug design and development, particularly for its potential to interact with biological targets. Its spirocyclic structure is of interest in the design of novel therapeutic agents .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it valuable for various applications .

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azaspiro[3.4]octan-6-ylmethanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and a ketone, the spirocyclic structure can be formed through a cyclization reaction, followed by reduction to introduce the hydroxymethyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.4]octan-6-ylmethanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity or modulating their function. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing these interactions .

Comparison with Similar Compounds

Uniqueness: 5-Azaspiro[3.4]octan-6-ylmethanol stands out due to its combination of a spirocyclic structure with a nitrogen atom and a hydroxymethyl group.

Properties

IUPAC Name

5-azaspiro[3.4]octan-6-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-7-2-5-8(9-7)3-1-4-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZQODJMAPNUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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